
N,N',N'',N'''-Tetrakis(pentafluorophenyl)silanetetramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’,N’‘,N’‘’-Tetrakis(pentafluorophenyl)silanetetramine is a complex organosilicon compound characterized by the presence of four pentafluorophenyl groups attached to a central silicon atom. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘,N’‘’-Tetrakis(pentafluorophenyl)silanetetramine typically involves the reaction of silicon tetrachloride with pentafluoroaniline in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane.
Temperature: The reaction is usually carried out at low temperatures to prevent decomposition.
Base: Commonly used bases include triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for N,N’,N’‘,N’‘’-Tetrakis(pentafluorophenyl)silanetetramine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’,N’‘,N’‘’-Tetrakis(pentafluorophenyl)silanetetramine can undergo various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The silicon center can be oxidized or reduced, altering the compound’s electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the pentafluorophenyl groups.
Wissenschaftliche Forschungsanwendungen
N,N’,N’‘,N’‘’-Tetrakis(pentafluorophenyl)silanetetramine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which N,N’,N’‘,N’‘’-Tetrakis(pentafluorophenyl)silanetetramine exerts its effects is primarily through its ability to interact with various molecular targets. The pentafluorophenyl groups enhance the compound’s electron-withdrawing properties, making it a potent catalyst and reactive intermediate. The silicon center can form stable bonds with other elements, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethylanilinium Tetrakis(pentafluorophenyl)borate
- N,N-Dimethylbenzenaminium Tetrakis(perfluorophenyl)borate
Uniqueness
N,N’,N’‘,N’‘’-Tetrakis(pentafluorophenyl)silanetetramine is unique due to its silicon center, which imparts distinct chemical and physical properties compared to similar boron-based compounds. The presence of four pentafluorophenyl groups also enhances its reactivity and stability, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
142179-44-0 |
|---|---|
Molekularformel |
C24H4F20N4Si |
Molekulargewicht |
756.4 g/mol |
IUPAC-Name |
2,3,4,5,6-pentafluoro-N-tris(2,3,4,5,6-pentafluoroanilino)silylaniline |
InChI |
InChI=1S/C24H4F20N4Si/c25-1-5(29)13(37)21(14(38)6(1)30)45-49(46-22-15(39)7(31)2(26)8(32)16(22)40,47-23-17(41)9(33)3(27)10(34)18(23)42)48-24-19(43)11(35)4(28)12(36)20(24)44/h45-48H |
InChI-Schlüssel |
KGGGVWIBJOHTIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N[Si](NC2=C(C(=C(C(=C2F)F)F)F)F)(NC3=C(C(=C(C(=C3F)F)F)F)F)NC4=C(C(=C(C(=C4F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol](/img/structure/B12543992.png)
![1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12544004.png)
![Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12544027.png)
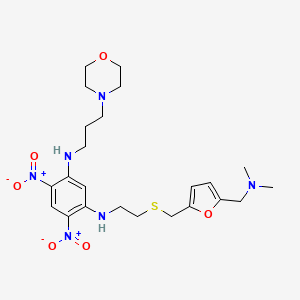
![1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane](/img/structure/B12544053.png)
![6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12544055.png)
![1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-](/img/structure/B12544060.png)
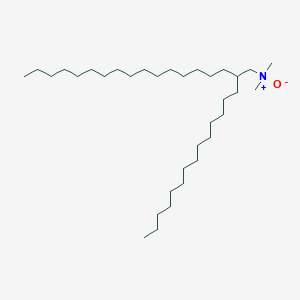
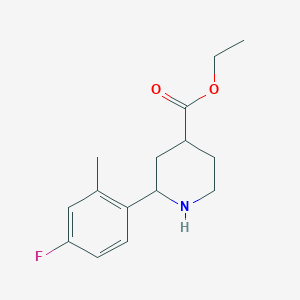
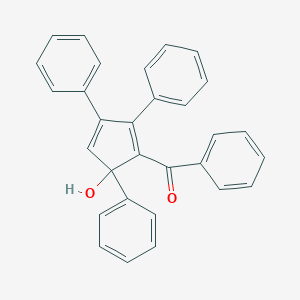
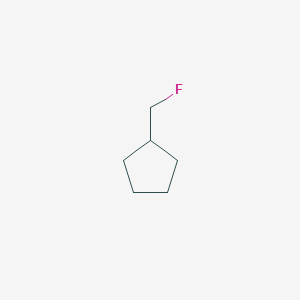
![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde](/img/structure/B12544085.png)

